(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
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Overview
Description
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3) . This method provides high yields and excellent regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: Similar in structure but with different functional groups.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the overall structure and reactivity.
Uniqueness
The unique combination of fluorine atoms and the pyridine ring in (2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine imparts distinct chemical and biological properties, making it valuable in various applications. Its high stability and reactivity set it apart from other similar compounds.
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m1/s1 |
InChI Key |
UMPNEEACWYHIIT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N |
Canonical SMILES |
CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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